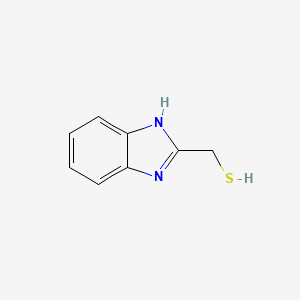
1H-Benzimidazol-2-ylmethanethiol
Overview
Description
1H-Benzimidazol-2-ylmethanethiol, also known as 1H-benzimidazole-2-methanethiol, is an organosulfur compound with the molecular formula C7H7NS. It is a colorless, volatile liquid with a pungent odor. The compound is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and in the synthesis of pharmaceuticals. It is also used in the manufacture of dyes and pigments, and as a corrosion inhibitor in industrial applications.
Scientific Research Applications
Antimicrobial and Antifungal Activity : The synthesis of bis(benzimidazoles) and their use in creating complexes with antimicrobial properties for treating infections caused by bacteria or yeasts has been studied. Compounds such as 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine demonstrated significant growth inhibition in various bacterial and yeast strains (Kopel et al., 2015).
Drug Design : Benzimidazoles serve as versatile scaffolds in experimental drug design. Novel series of benzimidazoles have been synthesized with potential applications in medicinal chemistry (Nikpassand & Pirdelzendeh, 2016).
Antifungal Drugs : Benzimidazole derivatives have been synthesized and evaluated for their activity against fungal infections, showing potential as new antifungal drugs (Khabnadideh et al., 2012).
Corrosion Inhibition : Benzimidazole derivatives have been investigated for their corrosion inhibiting properties on steel in acidic environments, showing high efficacy in preventing corrosion (Chaouiki et al., 2020).
pH Sensors : Certain benzimidazole derivatives, such as 1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, have shown high chemosensor activity with respect to hydrogen cations, making them suitable for use as pH sensors (Tolpygin et al., 2012).
Synthesis of Benzimidazole Derivatives : Efficient methods for synthesizing various benzimidazole derivatives, such as 2-substituted benzimidazoles, have been developed for potential use in pharmaceuticals and other applications (Alcalde et al., 1992).
DNA Topoisomerase I Inhibitors : Some benzimidazole derivatives have been found to inhibit mammalian DNA topoisomerase I, an enzyme involved in DNA replication, and thus could have applications in cancer therapy (Alpan, Gunes, & Topçu, 2007).
Cytotoxic Activity Against Cancer Cell Lines : Certain 4-(1H-benzimidazol-2-yl)benzene-1,3-diols have been synthesized and shown to possess cytotoxic activity against various human cancer cell lines, suggesting potential in cancer treatment (Karpińka, Matysiak, & Niewiadomy, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound belongs to the benzimidazole class, which is known to exhibit a wide range of biological activities
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes or inhibition of key enzymes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Benzimidazole derivatives are known to impact a variety of pathways, depending on their specific structure and targets
Result of Action
Given the diverse activities of benzimidazole derivatives, the effects could potentially be wide-ranging
Biochemical Analysis
Biochemical Properties
1H-Benzimidazol-2-ylmethanethiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial properties by interacting with microbial enzymes, thereby inhibiting their activity . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition and disruption of microbial metabolic processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects, such as antimicrobial and antioxidant activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes . For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For instance, this compound can bind to membrane transporters, facilitating its uptake into cells and distribution to target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial function and energy production.
properties
IUPAC Name |
1H-benzimidazol-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIDEUICZZXBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195855 | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4344-85-8 | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzimidazolemethanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (1H-benzo[d]imidazol-2-yl)methanethiol contribute to the antimicrobial activity of the synthesized compounds?
A1: While the exact mechanism of action of (1H-benzo[d]imidazol-2-yl)methanethiol itself is not explicitly discussed in the provided research, its presence as a scaffold for various modifications is highlighted. In the study "Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents" [], researchers found that several (1H-benzo[d]imidazol-2-yl)methanethiol derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with potencies comparable to ciprofloxacin. This suggests that the (1H-benzo[d]imidazol-2-yl)methanethiol core might offer a favorable framework for interactions with bacterial targets. Furthermore, the research indicates that incorporating specific substituents on this scaffold can significantly impact the spectrum and potency of antimicrobial activity [].
Q2: What are the synthetic applications of (1H-benzo[d]imidazol-2-yl)methanethiol in designing new antimicrobial agents?
A2: (1H-benzo[d]imidazol-2-yl)methanethiol serves as a versatile building block in organic synthesis. "Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety" [] describes its use in synthesizing thiazole and thiazolo derivatives by cyclocondensation with substituted aromatic aldehydes. This study showcases the thiol group's reactivity, enabling the formation of diverse heterocyclic systems that are frequently encountered in medicinal chemistry, particularly in the development of antimicrobial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


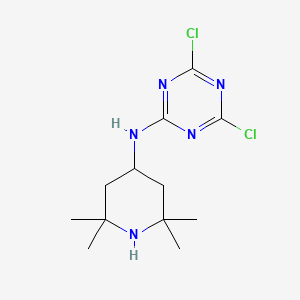
![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)
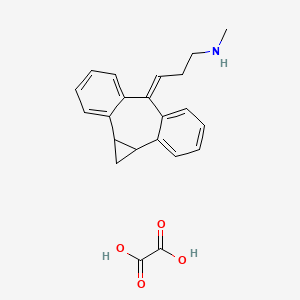
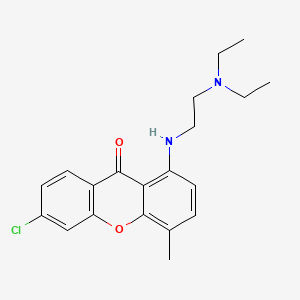
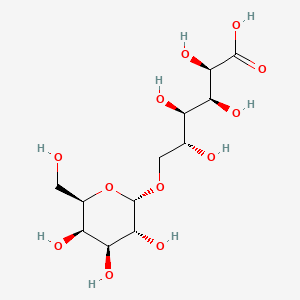
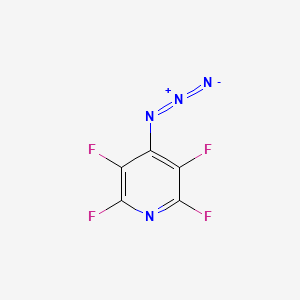

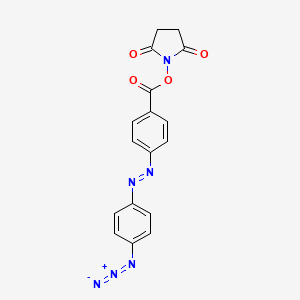
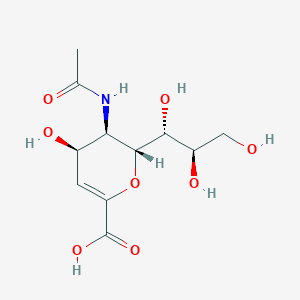
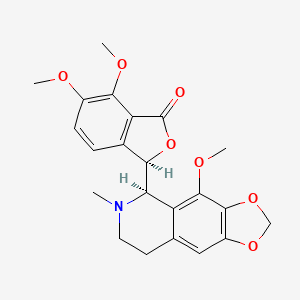
![1-[(3R,5S,10S,13S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1197655.png)

